molecular formula C19H21FN2O2 B2433711 2-(4-Fluorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 1797593-68-0

2-(4-Fluorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2433711
CAS No.: 1797593-68-0
M. Wt: 328.387
InChI Key: GDAFHKXKKIKIMH-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone ( 1797129-54-4) is a chemical compound with the molecular formula C19H21FN2O2S and a molecular weight of 360.45 g/mol . Its structure integrates a 4-fluorophenyl group linked via a thiomethyl spacer to a piperidine ring, which is further substituted with a 6-methylpyridin-2-yloxy moiety . This specific architecture, featuring a piperidine core and fluorinated aromatic system, is common in compounds investigated for pharmaceutical research, particularly those targeting the central nervous system . For instance, similar structures have been explored in the development of ligands for metabotropic glutamate receptors (mGlu5) and serotonin receptors, highlighting the relevance of such scaffolds in medicinal chemistry . Researchers can utilize this building block for structure-activity relationship (SAR) studies, library synthesis, or as an intermediate in the discovery of novel bioactive molecules . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-14-3-2-4-18(21-14)24-17-9-11-22(12-10-17)19(23)13-15-5-7-16(20)8-6-15/h2-8,17H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAFHKXKKIKIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through an etherification reaction, where the pyridine derivative is reacted with the piperidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a key intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, enhancing the development of novel compounds.

Biology

  • Biological Interactions : Research indicates that 2-(4-Fluorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone may interact with specific biological targets, including enzymes and receptors. This interaction can modulate cellular pathways and physiological effects, making it an important subject for biological studies.

Medicine

  • Pharmacological Properties : The compound is being investigated for its potential therapeutic applications, particularly in treating neurological disorders. Its structural features suggest possible interactions with neurotransmitter systems, which could lead to significant pharmacological effects.

Industry

  • Material Development : In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications in the chemical industry.

Research on similar compounds has indicated various biological activities:

Antimicrobial Properties

Pyridazine derivatives often exhibit significant antibacterial and antifungal properties. The presence of the pyridazinyl moiety in this compound suggests potential antimicrobial activities, warranting further investigation.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the piperidine and pyridine moieties contribute to the overall pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone: Similar structure with a chlorine atom instead of fluorine.

    2-(4-Methylphenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(4-Fluorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone imparts unique properties such as increased lipophilicity and potential for stronger interactions with biological targets compared to its analogs with different substituents.

This detailed article provides a comprehensive overview of 2-(4-Fluorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-(4-Fluorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone, often referred to as compound 1, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of compound 1 is C_{18}H_{20}F_{N}_{2}O. Its structure features a fluorophenyl group and a piperidine moiety linked through an ethanone bridge, with a methylpyridine substituent that may influence its biological properties.

Pharmacological Properties

Research indicates that compound 1 exhibits various pharmacological activities, particularly in the following areas:

1. Antidepressant Activity
Studies have shown that compounds with similar structures to compound 1 can act as selective serotonin reuptake inhibitors (SSRIs), potentially contributing to antidepressant effects. The piperidine and pyridine groups are often associated with neurotransmitter modulation, which is critical in treating mood disorders .

2. Antitumor Activity
Compounds featuring the fluorophenyl and piperidine structures have been investigated for their antitumor properties. For instance, derivatives of similar compounds have demonstrated significant inhibitory effects on cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The incorporation of fluorine enhances lipophilicity, which may improve cellular uptake and efficacy .

3. Anti-inflammatory Effects
The anti-inflammatory potential of compound 1 has been explored in various studies. Similar analogs have shown effectiveness in reducing inflammation markers in vitro and in vivo, suggesting a possible mechanism involving the inhibition of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The biological activity of compound 1 can be partially attributed to its structural components:

Structural Feature Effect on Activity
Fluorophenyl GroupIncreases lipophilicity and receptor binding affinity
Piperidine MoietyEnhances interaction with neurotransmitter receptors
Methylpyridine SubstituentModulates pharmacokinetics and enhances bioavailability

The presence of the fluorine atom is particularly significant as it often correlates with increased potency in drug candidates by enhancing metabolic stability and improving binding interactions with target proteins.

Case Studies

Several studies have investigated the biological activity of compounds related to 1:

  • Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry evaluated several piperidine derivatives for their SSRI activity. Compound 1 showed promising results comparable to established SSRIs .
  • Antitumor Activity Assessment : Research conducted by Umesha et al. indicated that pyrazole derivatives exhibited synergistic effects when combined with doxorubicin in breast cancer models, suggesting that compounds like 1 could enhance therapeutic outcomes when used alongside traditional chemotherapeutics .

Q & A

Q. How can SAR studies be designed using structural analogs?

  • Methodological Answer : Generate analogs with systematic substitutions (Table 1) and test in standardized assays. For example:
Analog SubstituentBiological Activity (IC50_{50}, nM)
4-Chlorophenyl120 ± 15 (Antimicrobial)
4-Methoxyphenyl250 ± 30 (Anti-inflammatory)
Use multivariate regression to correlate substituent properties (e.g., Hammett σ) with activity. Prioritize analogs with >10-fold selectivity over off-target receptors .

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